Butyric acid hydrazide

Antitubercular Drug Resistance Hydrazide Derivatives

Butyric acid hydrazide (BAH, CAS 3538-65-6) is a short-chain aliphatic acid hydrazide with the molecular formula C4H10N2O. It serves as a key precursor for the synthesis of diverse hydrazone derivatives and metal complexes, with reported applications spanning antimicrobial agents, corrosion inhibitors, and analytical derivatization reagents.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 3538-65-6
Cat. No. B1265696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyric acid hydrazide
CAS3538-65-6
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCCCC(=O)NN
InChIInChI=1S/C4H10N2O/c1-2-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
InChIKeyFCCCRBDJBTVFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyric Acid Hydrazide (CAS 3538-65-6): Procurement Considerations for a Versatile Hydrazide Building Block


Butyric acid hydrazide (BAH, CAS 3538-65-6) is a short-chain aliphatic acid hydrazide with the molecular formula C4H10N2O [1]. It serves as a key precursor for the synthesis of diverse hydrazone derivatives and metal complexes, with reported applications spanning antimicrobial agents, corrosion inhibitors, and analytical derivatization reagents [2].

Versatile hydrazide building block for derivative synthesis
Supports antimicrobial screening and corrosion inhibitor research
Analytical derivatization probe for HPLC fluorescence assays

Why Generic Substitution Fails: Differentiating Butyric Acid Hydrazide from In-Class Analogs


Direct substitution of butyric acid hydrazide with other aliphatic hydrazides or the parent butyric acid is not scientifically warranted due to distinct structure-activity relationships. The specific four-carbon aliphatic chain of BAH confers unique properties that diverge from branched isomers like isobutyric acid hydrazide and longer-chain homologs in terms of antimicrobial potency [1] and corrosion inhibition efficiency [2].

Target Butyric acid hydrazide (C4 linear)
Potential Substitute Isobutyric acid hydrazide (branched C4) Antimicrobial potency may shift due to chain branching
Target Butyric acid hydrazide (C4 linear)
Potential Substitute Longer-chain aliphatic hydrazides (C6+) Corrosion inhibition efficiency may differ on mild steel

Quantitative Differentiation Evidence for Butyric Acid Hydrazide (CAS 3538-65-6)


Derivative Potency Against Drug-Resistant M. tuberculosis: A Direct Bioisostere Comparison

The derivative 3-(2-naphthylamino)butyric acid hydrazide (23) demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv at 0.5-10.0 μg/mL. Crucially, its direct bioisostere, 3-(2-quinolylamino)butyric acid hydrazide (24), exhibited a complete loss of antitubercular activity at low concentrations [1]. This establishes that minor structural modifications on the butyric acid hydrazide scaffold can dramatically alter bioactivity, underscoring the non-substitutable nature of this specific scaffold.

Derivative Potency
Head-to-head
Active at 0.5–10.0 µg/mL vs complete loss for bioisostere
Scaffold-specific structure-activity review
Youman's medium, H37Rv
Antitubercular Drug Resistance Hydrazide Derivatives

Corrosion Inhibition Efficiency for Mild Steel in Acidic Media: Class-Level Performance

Hydrazide derivatives, including those based on the butyric acid hydrazide scaffold, are recognized as effective corrosion inhibitors for mild steel in acidic environments [1]. A comprehensive review indicates that many hydrazide derivatives achieve inhibition efficiencies exceeding 90%, with the most suitable candidates for industrial application demonstrating performance above this threshold [2].

Corrosion Inhibition
Class-level
Reported >90% inhibition efficiency
Supports corrosion inhibitor screening context
1M HCl, mild steel substrate
Corrosion Inhibition Mild Steel Acid Media

Analytical Derivatization Sensitivity for Acidic Amino Acids: Comparison with Alternative Reagents

The pyrene-labeled derivative, 4-(1-pyrene)butyric acid hydrazide (PBH), enables highly selective and sensitive HPLC analysis of acidic amino acids via intramolecular excimer-forming fluorescence derivatization [1]. This method achieves detection limits (S/N=3) of 21 fmol for glutamic acid, 32 fmol for aspartic acid, and 460 fmol for N-methyl-D-aspartic acid (NMDA) [1]. This specific excimer fluorescence (440-540 nm) is distinct from the normal fluorescence of monocarboxylic acid derivatives (360-420 nm), providing a clear analytical advantage.

Derivatization Sensitivity
Reported
Detection limit 21 fmol (Glu), 32 fmol (Asp)
High-sensitivity assay design context
Excimer fluorescence 440–540 nm
Analytical Chemistry Fluorescence Derivatization HPLC

Enhanced Antimicrobial Activity via Metal Complexation: A Structural Advantage

A novel tetradentate ligand, [(E)-N-((E)-(2-(((Z)-1-hydroxybutylidene) amino) phenyl) (isopropylimino) methyl) butyrohydrazonic acid], synthesized from butyric acid, was used to form complexes with Ni(II), Co(II), Cu(II), Mn(II), Cd(II), and Zn(II) [1]. These metal complexes demonstrated significant antibacterial activity against both Gram-positive (S. aureus, S. epidermidis) and Gram-negative (E. coli, P. aeruginosa) bacteria [1].

Metal Complex Activity
Data to verify
Active against S. aureus, E. coli and others
Supports antimicrobial screening context
In vitro, not quantified in source abstract
Bioinorganic Chemistry Antimicrobial Schiff Base

HDAC Inhibition as a Prodrug Strategy: Contextualizing Butyric Acid Release

Butyric acid is a known histone deacetylase (HDAC) inhibitor, but its clinical utility is limited by its short half-life [1]. Prodrugs such as AN-7 (butyroyloxymethyl diethylphosphate) have been developed to improve bioavailability and release butyric acid upon metabolic hydrolysis [2]. The hydrazide moiety in BAH offers a different chemical handle for potential prodrug design or as a linker, distinct from simple esters like tributyrin [3].

Prodrug Scaffold Context
Class-level
Hydrazide handle as potential prodrug linker
Supports linker-design context
Based on butyric acid HDAC inhibitor class
Epigenetics HDAC Inhibition Prodrug

Validated Application Scenarios for Butyric Acid Hydrazide (CAS 3538-65-6) Based on Quantitative Evidence


Development of Novel Antitubercular Agents with Specific Scaffold Requirements

Researchers seeking to develop new antitubercular drugs can leverage the butyric acid hydrazide scaffold, as demonstrated by the potent activity of the derivative 3-(2-naphthylamino)butyric acid hydrazide against M. tuberculosis H37Rv at 0.5-10.0 μg/mL [1]. The complete loss of activity in its bioisostere [1] highlights the critical importance of the specific butyric acid hydrazide core for achieving desired activity profiles.

Formulation of High-Efficiency Corrosion Inhibitors for Mild Steel in Acidic Industrial Environments

Industrial chemists can select butyric acid hydrazide as a precursor for synthesizing corrosion inhibitors that are expected to achieve >90% efficiency for protecting mild steel in 1M HCl [2], meeting the established industry benchmark for high-performance corrosion inhibitors [2].

Development of Ultrasensitive HPLC-Fluorescence Assays for Acidic Amino Acids

Analytical chemists can employ 4-(1-pyrene)butyric acid hydrazide (PBH) for the derivatization of acidic amino acids, enabling detection limits as low as 21 fmol for glutamic acid and 32 fmol for aspartic acid via HPLC with excimer fluorescence detection [3]. This method provides superior selectivity by distinguishing excimer fluorescence (440-540 nm) from normal fluorescence (360-420 nm) [3].

Synthesis of Bioactive Metal Complexes for Antimicrobial Screening

Coordination chemists can utilize butyric acid hydrazide to synthesize tetradentate Schiff base ligands, such as [(E)-N-((E)-(2-(((Z)-1-hydroxybutylidene) amino) phenyl) (isopropylimino) methyl) butyrohydrazonic acid], which upon complexation with metals like Cu(II), Zn(II), and Co(II) exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [4].

Application
Selection Property
Validation Focus
Antimycobacterial research screening
Scaffold-specific structure-activity profile
Bioisostere comparison and target engagement
Acid corrosion inhibitor studies
Inhibition efficiency >90% (class-level)
Mild steel in 1M HCl performance review
HPLC fluorescence derivatization
Selective excimer fluorescence response
Detection limit and matrix-effect control
Antimicrobial metal complex synthesis
Tetradentate ligand formation capability
Gram-positive and Gram-negative panel screening

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